molecular formula C14H16N4O2 B10894506 N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B10894506
M. Wt: 272.30 g/mol
InChI Key: UJVYBPGIVMVQJL-OQLLNIDSSA-N
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Description

N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves the reaction of 1-(2-methoxyphenyl)ethanone with 3-methyl-1H-pyrazole-1-carbohydrazide under specific conditions. The reaction is often carried out in an anhydrous ethanol solution with a catalytic amount of concentrated hydrochloric acid under reflux for a few hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction could produce various reduced derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazide derivatives and pyrazole-based compounds. Examples include:

Uniqueness

N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyrazole ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(3-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C14H16N4O2/c1-11-7-8-18(17-11)10-14(19)16-15-9-12-5-3-4-6-13(12)20-2/h3-9H,10H2,1-2H3,(H,16,19)/b15-9+

InChI Key

UJVYBPGIVMVQJL-OQLLNIDSSA-N

Isomeric SMILES

CC1=NN(C=C1)CC(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=NN(C=C1)CC(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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